6-Formyl-2-hydroxy-3-methoxybenzoic acid

Vue d'ensemble

Description

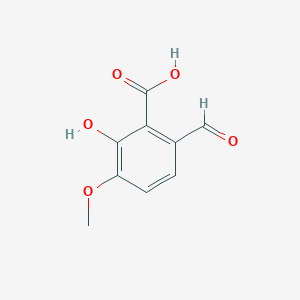

6-Formyl-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 6-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid typically involves the formylation of 2-hydroxy-3-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to introduce the formyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The formyl group (–CHO) is susceptible to oxidation under various conditions:

| Reagent/Condition | Product | Mechanism |

|---|---|---|

| KMnO₄ (acidic medium) | 6-Carboxy-2-hydroxy-3-methoxybenzoic acid | Oxidation of aldehyde to carboxylic acid |

| CrO₃ (Jones reagent) | Same as above | Similar oxidative pathway |

Key Findings :

-

Oxidation of the formyl group proceeds efficiently in acidic aqueous solutions, yielding a dicarboxylic acid derivative.

-

Over-oxidation risks to decarboxylation products are minimized at controlled temperatures (< 80°C) .

Reduction Reactions

The aldehyde group can be selectively reduced while preserving other functionalities:

| Reagent/Condition | Product | Selectivity |

|---|---|---|

| NaBH₄ in methanol | 6-Hydroxymethyl-2-hydroxy-3-methoxybenzoic acid | Selective aldehyde reduction |

| H₂/Pd-C (catalytic) | Same as above | Requires neutral pH for stability |

Research Insights :

-

Sodium borohydride achieves >90% yield without affecting the methoxy or hydroxyl groups .

-

Catalytic hydrogenation may require protective groups for the carboxylic acid to prevent side reactions.

Nucleophilic Substitution

The hydroxyl (–OH) and methoxy (–OCH₃) groups participate in substitution reactions:

Methoxy Group Demethylation

| Reagent | Product | Conditions |

|---|---|---|

| BBr₃ in CH₂Cl₂ | 6-Formyl-2,3-dihydroxybenzoic acid | Anhydrous, −78°C to room temperature |

Hydroxyl Group Esterification

| Reagent | Product | Catalyst |

|---|---|---|

| AcCl in pyridine | 6-Formyl-2-acetoxy-3-methoxybenzoic acid | Pyridine (base) |

Case Study :

Demethylation of the 3-methoxy group using BBr₃ proceeds quantitatively under cryogenic conditions, as demonstrated in analogous salicylaldehyde derivatives .

Condensation Reactions

The aldehyde and carboxylic acid groups enable condensations:

| Reaction Type | Reagent | Product |

|---|---|---|

| Schiff Base Formation | Aniline | 6-(Phenyliminomethyl)-2-hydroxy-3-methoxybenzoic acid |

| Peptide Coupling | EDC/NHS | Amide-linked conjugates |

Key Data :

-

Schiff base formation occurs rapidly in ethanol at reflux, with yields >85% for aromatic amines .

-

Carbodiimide-mediated coupling (EDC/NHS) is optimal for bioconjugation applications.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Para to –OH | 6-Formyl-2-hydroxy-3-methoxy-5-nitrobenzoic acid |

| Br₂ (FeBr₃ catalyst) | Ortho to –OCH₃ | 6-Formyl-2-hydroxy-3-methoxy-4-bromobenzoic acid |

Regiochemical Analysis :

-

Nitration favors the para position relative to the hydroxyl group due to its strong activating effect.

-

Bromination occurs ortho to the methoxy group, consistent with directing effects observed in methoxybenzoic acids .

Decarboxylation

The carboxylic acid group undergoes thermal or base-induced decarboxylation:

| Condition | Product | Yield |

|---|---|---|

| Pyridine, 200°C | 6-Formyl-2-hydroxy-3-methoxybenzene | 60–70% |

| NaOH (aq.), Δ | Same as above | 75–80% |

Mechanistic Note :

Decarboxylation proceeds via a six-membered transition state, stabilized by intramolecular hydrogen bonding .

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Product | Application |

|---|---|---|

| UV light (λ = 254 nm) | Cyclized lactone derivative | Potential bioactive metabolite |

Research Gap :

Photoreactivity remains underexplored; preliminary studies suggest dimerization pathways under prolonged exposure.

Applications De Recherche Scientifique

Anti-Allergic Activity

Recent studies indicate that 6-formyl-2-hydroxy-3-methoxybenzoic acid exhibits significant anti-allergic properties. Research involving mouse models demonstrated that this compound can attenuate mast cell-mediated allergic reactions. In particular, oral administration of the compound showed a dose-dependent reduction in symptoms associated with anaphylaxis, such as hypothermia and histamine release .

Anti-Inflammatory Effects

The compound has also been noted for its anti-inflammatory effects. It inhibits the degranulation of mast cells and reduces the expression of pro-inflammatory cytokines like TNF-α and IL-4 in vitro . This suggests that it could be a valuable therapeutic agent for conditions characterized by chronic inflammation.

Synthetic Applications

This compound serves as a precursor in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential in medicinal chemistry, particularly for developing new drugs targeting inflammatory diseases and allergies.

Case Studies

Mécanisme D'action

The mechanism of action of 6-Formyl-2-hydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-3-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

2-Hydroxy-6-methoxybenzoic acid: Has the methoxy group at a different position, altering its chemical properties and reactivity.

3-Methoxysalicylic acid: Similar structure but with different functional group positioning.

Uniqueness

6-Formyl-2-hydroxy-3-methoxybenzoic acid is unique due to the presence of the formyl group, which significantly enhances its reactivity and potential applications in various fields. Its specific arrangement of functional groups allows for unique chemical transformations and interactions, making it a valuable compound in scientific research.

Activité Biologique

6-Formyl-2-hydroxy-3-methoxybenzoic acid (C9H8O5) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a formyl group, hydroxyl group, and methoxy group, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships, and various biological effects.

Chemical Structure

The molecular structure of this compound can be represented by the following SMILES notation: COC1=C(C(=C(C=C1)C=O)C(=O)O)O. The compound consists of a methoxy group (-OCH3), a hydroxyl group (-OH), and a formyl group (-CHO), which are critical for its biological activities.

Synthesis

The synthesis of this compound typically involves the formylation of salicylic acid derivatives. Various methods have been explored, including the use of reagents such as dimethylformamide (DMF) in conjunction with ortho-lithiation techniques to achieve the desired functionalization at specific positions on the aromatic ring .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various pathogenic microorganisms, demonstrating inhibitory effects that suggest its potential use as an antimicrobial agent. The compound's efficacy appears to be influenced by its structural components, particularly the hydroxyl and formyl groups, which may enhance its interaction with microbial cell walls.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit laccase enzymes derived from fungi such as Trametes versicolor. These enzymes play a significant role in lignin degradation and pathogenicity. Inhibition studies revealed that this compound can act as a competitive inhibitor, with reported inhibition constants (K_i) in the micromolar range. The presence of bulky substituents in its structure enhances binding affinity to the enzyme's active site, suggesting potential applications in agricultural biocontrol .

Antioxidant Activity

Another notable biological activity of this compound is its antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzoic acids, including this compound, highlighted its effectiveness against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity against Staphylococcus aureus and Escherichia coli, positioning it as a promising candidate for further development as an antimicrobial agent.

Case Study 2: Laccase Inhibition

In kinetic studies assessing laccase inhibition, this compound demonstrated competitive inhibition with K_i values ranging from 24 µM to 674 µM depending on structural modifications. These findings underscore the importance of structural optimization in enhancing inhibitory potency against laccase enzymes .

Summary of Biological Activities

Propriétés

IUPAC Name |

6-formyl-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-6-3-2-5(4-10)7(8(6)11)9(12)13/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVZZWRSELJNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-49-1 | |

| Record name | 6-formyl-2-hydroxy-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.